molecular formula C19H9ClF3N3O B2717480 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-98-2

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2717480
CAS No.: 478247-98-2
M. Wt: 387.75
InChI Key: QBCCRWROVVZMOE-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound that features a unique combination of a pyridine ring, an indole structure, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinol.

    Coupling with Indole Derivative: The pyridine intermediate is then coupled with a suitable indole derivative. This step may involve a nucleophilic substitution reaction where the hydroxyl group of the pyridine is replaced by the indole moiety.

    Introduction of the Nitrile Group: The final step involves the introduction of the nitrile group at the 10th position of the indole ring. This can be achieved through a cyanation reaction using reagents such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine-indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the indole moiety, which is common in many bioactive molecules, suggests possible applications in drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine-2-ol: Shares the pyridine core but lacks the indole and nitrile groups.

    Indole-3-acetic acid: Contains the indole structure but differs significantly in functional groups and overall structure.

    3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Another trifluoromethylated compound but with a triazole ring instead of pyridine and indole.

Uniqueness

The uniqueness of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile lies in its combination of a pyridine ring, an indole structure, and a nitrile group, which is not commonly found in other compounds. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF3N3O/c20-15-7-11(19(21,22)23)10-25-18(15)27-12-4-5-13-14(9-24)16-3-1-2-6-26(16)17(13)8-12/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCCRWROVVZMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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